molecular formula C10H8Cl3N3O B11833644 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol CAS No. 88404-46-0

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol

Cat. No.: B11833644
CAS No.: 88404-46-0
M. Wt: 292.5 g/mol
InChI Key: XVSQFAAJHJLKOD-UHFFFAOYSA-N
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Description

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is a quinazoline derivative characterized by a trichloro-substituted quinazoline core linked to an ethanolamine moiety. Quinazolines are heterocyclic aromatic compounds with broad pharmacological applications, including kinase inhibition and antimicrobial activity . The ethanolamine side chain introduces hydrophilicity, which may influence solubility and pharmacokinetic properties.

Properties

CAS No.

88404-46-0

Molecular Formula

C10H8Cl3N3O

Molecular Weight

292.5 g/mol

IUPAC Name

2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16)

InChI Key

XVSQFAAJHJLKOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of cell signaling pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol, enabling comparative analysis:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Reference
YTK-A76 Quinazoline 3,4-Bis(benzyloxy)benzyl, ethoxyethanol SQSTM1-ZZ domain agonist
YTK-2205 Quinazoline 3,4-Diphenethoxybenzyl, ethanolamine Kinase modulation (patented)
2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methylthio)quinazolin-4(3H)-one Quinazolinone dimer Thioether linkage, ketone groups Antimicrobial potential (in vitro)
Difenoconazole-alcohol Triazole Chlorophenoxy, triazole-ethanolamine Fungicide metabolite

Key Comparisons

Core Heterocycle and Substitution Patterns: Chlorination vs. Oxygenation: The trichloro substitution in the target compound contrasts with the benzyloxy or phenethoxy groups in YTK-A76 and YTK-2203. Quinazoline vs. Quinazolinone: The target compound’s fully aromatic quinazoline core differs from the dihydroquinazolinone structure in , which contains a ketone group. Aromaticity in quinazolines often correlates with stronger π-π stacking interactions in enzyme binding pockets .

Side Chain Modifications: The ethanolamine side chain in the target compound is shorter and less complex than the ethoxyethanol or guanidine-containing chains in YTK-A76 and YOK-1109 . This simplicity may reduce metabolic instability but could limit solubility.

The trichloro substitution could sterically hinder such interactions . Antimicrobial Potential: The thioether-linked quinazolinone dimer in exhibits in vitro antimicrobial activity, suggesting that the target compound’s chlorine substituents might confer similar properties if tested .

Synthetic Routes: Reductive amination (e.g., sodium triacetoxyborohydride-mediated coupling in YTK-A76 synthesis ) is a common strategy for attaching ethanolamine side chains. The target compound likely follows a similar pathway, though its trichlorinated core may require harsher conditions for functionalization.

Research Findings and Data Gaps

  • Activity Data: No direct biological data for this compound are available in the provided evidence. However, analogues like YTK-A76 show nanomolar-range efficacy in SQSTM1 binding assays, suggesting the target compound’s activity could be extrapolated and tested in similar models .
  • Solubility and Stability : The trichloro groups may reduce aqueous solubility compared to oxygenated analogues, necessitating formulation optimization.

Biological Activity

The compound 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol, with the chemical formula C10H8Cl3N3OC_{10}H_{8}Cl_{3}N_{3}O and CAS number 13132113, is a derivative of quinazoline known for its potential biological activities. Quinazoline derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure C10H8Cl3N3O\text{Chemical Structure }C_{10}H_{8}Cl_{3}N_{3}O

Biological Activity Overview

Research into the biological activities of this compound has indicated several promising avenues:

Antimicrobial Activity

Studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a recent investigation into similar compounds highlighted their effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) were found to be notably low for some derivatives, suggesting strong antimicrobial potential.

Compound Target Bacteria MIC (mg/mL)
QuinazolineStaphylococcus aureus0.0338
Enterococcus faecium0.0450
Bacillus subtilis0.0500

The above table illustrates the comparative antimicrobial efficacy of quinazoline derivatives, indicating that modifications such as those seen in this compound could enhance activity against resistant strains like MRSA.

Anti-inflammatory Effects

Quinazolines have also been explored for their anti-inflammatory properties. Research has shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests that this compound may possess similar attributes.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study focusing on the antimicrobial properties of various quinazoline derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. The study indicated that this compound could be a candidate for further development in antimicrobial therapies due to its structural similarities to effective compounds.
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of quinazoline derivatives on cancer cell lines. The results showed that modifications at the amino group significantly influenced cytotoxic activity. The presence of chlorine atoms in the structure of this compound may enhance its interaction with cellular targets.

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